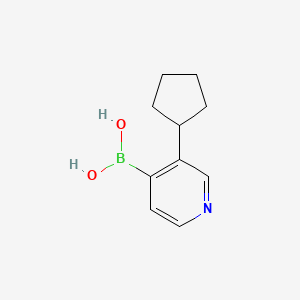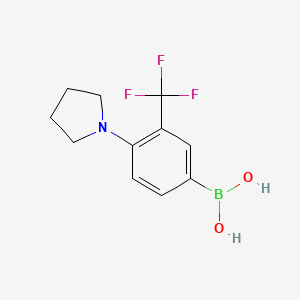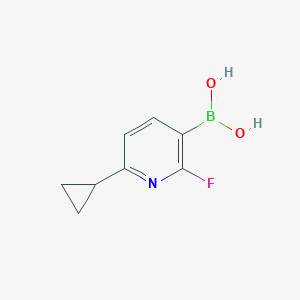
(6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BFNO2 and a molecular weight of 180.97 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a boronic acid moiety attached to a pyridine ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium- or rhodium-catalyzed C-H or C-F borylation of pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in the design of enzyme inhibitors and sensors . The cyclopropyl and fluorine substituents can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-pyridineboronic acid: Similar structure but lacks the cyclopropyl group.
6-Fluoropyridin-3-ylboronic acid: Similar structure but lacks the cyclopropyl group and has a different substitution pattern.
Cyclopropylboronic acid: Lacks the pyridine ring and fluorine atom.
Uniqueness
(6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid is unique due to the combination of the cyclopropyl group, fluorine atom, and boronic acid moiety on a pyridine ring. This unique structure imparts specific reactivity and binding properties, making it valuable in various chemical and biological applications .
Eigenschaften
Molekularformel |
C8H9BFNO2 |
|---|---|
Molekulargewicht |
180.97 g/mol |
IUPAC-Name |
(6-cyclopropyl-2-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BFNO2/c10-8-6(9(12)13)3-4-7(11-8)5-1-2-5/h3-5,12-13H,1-2H2 |
InChI-Schlüssel |
WHDOQSWAYJVWBZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N=C(C=C1)C2CC2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


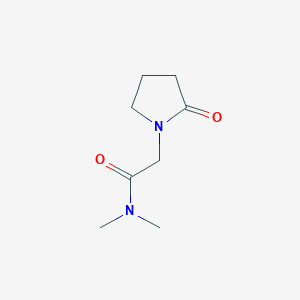
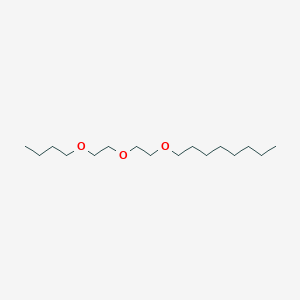
![N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide](/img/structure/B14084990.png)
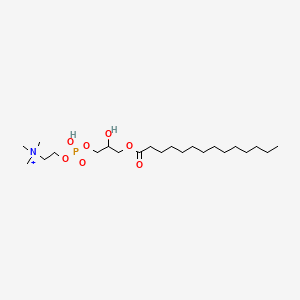
![1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085002.png)
![1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085003.png)
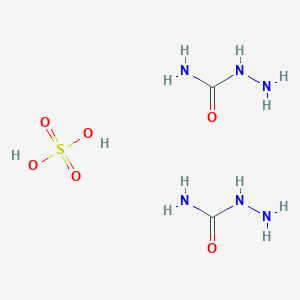
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea](/img/structure/B14085032.png)
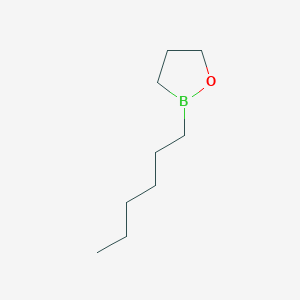
![2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B14085047.png)
![7-Methyl-1-[4-(propan-2-yl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085054.png)
![1-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085059.png)
